molecular formula C12H12F2N2O3S B13935693 tert-Butyl (5,7-difluoro-4-hydroxybenzo[d]thiazol-2-yl)carbamate

tert-Butyl (5,7-difluoro-4-hydroxybenzo[d]thiazol-2-yl)carbamate

Cat. No.: B13935693
M. Wt: 302.30 g/mol
InChI Key: VOKIBOVEWZRYSO-UHFFFAOYSA-N
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Description

tert-Butyl (5,7-difluoro-4-hydroxybenzo[d]thiazol-2-yl)carbamate is a benzo[d]thiazole derivative featuring a carbamate-protected amine group, a tert-butyl substituent, and fluorine/hydroxy functional groups at positions 5, 7, and 4 of the aromatic ring.

Properties

Molecular Formula

C12H12F2N2O3S

Molecular Weight

302.30 g/mol

IUPAC Name

tert-butyl N-(5,7-difluoro-4-hydroxy-1,3-benzothiazol-2-yl)carbamate

InChI

InChI=1S/C12H12F2N2O3S/c1-12(2,3)19-11(18)16-10-15-7-8(17)5(13)4-6(14)9(7)20-10/h4,17H,1-3H3,(H,15,16,18)

InChI Key

VOKIBOVEWZRYSO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC2=C(C(=CC(=C2S1)F)F)O

Origin of Product

United States

Preparation Methods

Lithiation and Formylation

  • Lithiation: tert-Butyl (5-bromothiazol-2-yl)carbamate is lithiated using n-butyllithium in the presence of diisopropylamine in THF at low temperatures (0 to 7°C).
  • Formylation: The lithiated intermediate is then reacted with electrophiles such as N,N-dimethylformamide (DMF) to introduce aldehyde groups at the 5-position.
  • Yield: Approximately 70% for formylation steps.

Reaction Table:

Step Reagents & Conditions Yield Notes
Lithiation n-Butyllithium (2.5 M in hexane), diisopropylamine, THF, 0°C 100% Stirred 20 min before adding substrate
Formylation DMF added after lithiation, stirred 2 h at room temperature 70% Purified by silica gel chromatography

This method is reported for tert-butyl (4-bromo-5-formylthiazol-2-yl)carbamate synthesis, which is structurally related.

Halogenation and Substitution

Halogenation at specific positions of the thiazole ring (e.g., bromination at the 5-position) is achieved using brominating agents under controlled conditions, enabling subsequent nucleophilic substitution reactions to introduce hydroxy and fluorine substituents on the benzothiazole ring.

Summary Table of Key Preparation Steps

Step No. Reaction Type Starting Material/Intermediate Reagents & Conditions Yield (%) Notes
1 Carbamate Protection 2-amino-5-bromothiazole monohydrobromide Di-tert-butyl dicarbonate, pyridine, RT, overnight 46-63 Silica gel purification
2 Lithiation tert-Butyl (5-bromothiazol-2-yl)carbamate n-Butyllithium, diisopropylamine, THF, 0-7°C ~100 Prepares for electrophilic substitution
3 Formylation Lithiated intermediate DMF, RT, 2 h ~70 Aldehyde introduction
4 Aromatic Fluorination & Hydroxylation Benzothiazole intermediate with halogen substituents Fluorinating agents, hydroxylation reagents N/A Inferred from related literature

Chemical Reactions Analysis

tert-Butyl (5,7-difluoro-4-hydroxybenzo[d]thiazol-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl or nitro groups, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl (5,7-difluoro-4-hydroxybenzo[d]thiazol-2-yl)carbamate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl (5,7-difluoro-4-hydroxybenzo[d]thiazol-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of enzymes: It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions.

    Interaction with receptors: The compound may bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

    Disruption of cellular processes: It can interfere with essential cellular processes such as DNA replication, protein synthesis, and cell division, leading to cell death or growth inhibition.

Comparison with Similar Compounds

Structural and Substituent Analysis

Key structural analogs and their distinguishing features are summarized below:

Compound Name (CAS No.) Substituents Molecular Formula Molecular Weight Key Functional Groups Similarity Score
tert-Butyl (5,7-difluoro-4-hydroxybenzo[d]thiazol-2-yl)carbamate (Target) 5,7-difluoro, 4-hydroxy, tert-butyl carbamate C₁₂H₁₂F₂N₂O₃S 302.3 (estimated) Carbamate, fluorine, hydroxyl
2-Amino-6-bromo-5,7-difluorobenzothiazole ([942473-98-5]) 6-bromo, 5,7-difluoro C₇H₄BrF₂N₂S 281.1 Amine, bromine, fluorine 0.89
7-Fluorobenzo[d]thiazol-2-amine ([20358-08-1]) 7-fluoro C₇H₅FN₂S 168.2 Amine, fluorine 0.84
tert-Butyl ((4-bromo-5-chloro-2-fluorophenyl)sulfonyl)(thiazol-4-yl)carbamate ([2097164-99-1]) Bromo, chloro, fluoro, sulfonyl C₁₄H₁₃BrClFN₂O₄S₂ 471.8 Sulfonyl, halogens, carbamate

Key Observations:

  • The target compound’s hydroxyl group at position 4 distinguishes it from most analogs, which typically feature halogens (e.g., bromine) or amines in this region. This substitution likely enhances hydrogen-bonding capacity, influencing solubility or target binding .
  • Brominated analogs (e.g., [942473-98-5]) exhibit higher molecular weights and may display altered reactivity in cross-coupling reactions compared to fluorine-substituted derivatives .

Physicochemical Properties

  • Melting Points: While data for the target compound are unavailable, analogs like tert-Butyl (R)-(2-amino-4,5,6,7-tetrahydrobenzo[1,2-d]thiazol-6-yl)carbamate exhibit a melting point of 153–154°C, whereas dibromo-pyrrole derivatives (e.g., (S)-3) melt at 176–178°C, suggesting that bulkier substituents increase crystallinity .
  • Spectroscopic Features : IR and ¹H NMR data from highlight characteristic peaks for carbamates (e.g., C=O stretch at ~1680 cm⁻¹) and aromatic protons (δ 6.64–6.94 ppm in DMSO-d₆), which can guide structural validation of the target compound .

Biological Activity

tert-Butyl (5,7-difluoro-4-hydroxybenzo[d]thiazol-2-yl)carbamate (CAS No. 2415163-49-2) is a compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, synthesis, and biological effects, supported by data tables and relevant research findings.

  • Molecular Formula : C12H12F2N2O3S
  • Molecular Weight : 302.30 g/mol
  • LogP : 3.6271
  • Hydrogen Acceptors : 5
  • Hydrogen Donors : 2

Synthesis

The synthesis of this compound involves standard organic synthesis techniques, typically involving the reaction of appropriate benzo[d]thiazole derivatives with carbamates under controlled conditions. The specific synthetic route is often proprietary or detailed in specialized chemical literature.

Research indicates that this compound may exert its biological effects through multiple mechanisms, including:

  • Antioxidant Activity : It has shown potential in reducing oxidative stress, which is critical in various pathological conditions such as ischemic stroke and neurodegenerative diseases.
  • Neuroprotective Effects : Studies have suggested that it may protect neuronal cells from apoptosis induced by oxygen-glucose deprivation (OGD) and reperfusion injury, enhancing cell viability and function .

Case Studies and Research Findings

  • Oxidative Stress Reduction :
    • A study demonstrated that this compound significantly reduced intracellular reactive oxygen species (ROS) levels in neuronal cell models subjected to OGD/RP conditions. This effect was associated with increased activity of antioxidant enzymes such as catalase (CAT) and manganese superoxide dismutase (Mn-SOD) .
  • Neuroprotective Properties :
    • In mouse Neuro 2A neuroblastoma cells, the compound was found to elevate the phosphorylation levels of Akt and enhance the expression of neuroprotective factors like Nrf2 and heme oxygenase-1 (HO-1), suggesting a robust neuroprotective mechanism .
  • Pharmacological Evaluation :
    • In vivo studies indicated that the compound could potentially be developed into a therapeutic agent for conditions characterized by oxidative stress and neurodegeneration due to its low cytotoxicity and potent biological activity .

Data Table: Biological Activity Summary

Activity Type Effect Observed Reference
AntioxidantReduced intracellular ROS
NeuroprotectionIncreased cell viability post-injury
Enzyme ActivityEnhanced CAT and Mn-SOD activity
Akt PhosphorylationElevated levels post-treatment

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